Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide

Molecular weight Ligand efficiency Physicochemical properties

This compound is the pyridine-3-carboxamide representative in a matched-pair analysis vs benzamide analogs. The pyridine nitrogen introduces a unique H-bond acceptor, enabling de novo kinase selectivity profiling without confounding off-target data. Ideal for fragment/lead-like collections (MW 297.31) with favorable ligand efficiency. Procure 1–10 mg for cost-effective pilot screening and scaffold optimization.

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
CAS No. 1286697-24-2
Cat. No. B6478236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide
CAS1286697-24-2
Molecular FormulaC16H15N3O3
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C16H15N3O3/c1-22-16-12(3-2-8-17-16)15(21)18-11-5-6-13-10(9-11)4-7-14(20)19-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,21)(H,19,20)
InChIKeyUXYALDGOCPKOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide (CAS 1286697-24-2): Structural Identity, Physicochemical Properties, and Procurement Baseline


2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide (CAS 1286697-24-2) is a heterocyclic small molecule with the molecular formula C16H15N3O3 and a molecular weight of 297.31 g/mol . It features a 2-methoxypyridine-3-carboxamide moiety linked via an amide bond to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold, a structural arrangement that places it within the broader class of tetrahydroquinoline-carboxamide derivatives investigated for enzyme inhibitory activity [1]. The compound is currently listed as a screening compound by Life Chemicals (catalog F6089-3094) with offered quantities ranging from 1 mg to 75 mg and corresponding pricing [1]. Notably, publicly available primary research data—including peer-reviewed biological activity, ADME, or in vivo efficacy studies—are extremely scarce for this specific compound, a factor that must be carefully considered during scientific selection or procurement [1].

Why Generic Tetrahydroquinoline Analogs Cannot Substitute for 2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide in Target-Focused Research


The target compound's 2-methoxypyridine-3-carboxamide substituent distinguishes it from closely related benzamide-based analogs such as 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 99139-82-9), where the pyridine nitrogen is absent, and from halogenated variants like 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-44-5) [1][2]. The pyridine nitrogen at position 3 introduces a hydrogen bond acceptor capability that is absent in the analogous benzamide series, potentially altering binding interactions with kinase ATP pockets or other enzymatic targets [3]. Furthermore, the 2-oxo group on the tetrahydroquinoline ring contributes to a specific hydrogen-bonding network that is not present in non-oxo tetrahydroquinoline variants such as 6-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide (CAS 1645495-16-4) [1]. These structural features—the pyridine-3-carboxamide linkage, the 2-methoxy substituent, and the 2-oxo-tetrahydroquinoline core—collectively define a chemotype that cannot be assumed to be functionally interchangeable with generic tetrahydroquinoline analogs in biological assays.

Quantitative Differentiation Evidence for 2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide: Comparative Physicochemical, Structural, and Biological Data Against Closest Analogs


Molecular Weight Advantage: 8.3% Lower Mass vs. 6-Chloro-Tetrahydroquinoline Analog Improves Ligand Efficiency Potential

The target compound maintains a molecular weight of 297.31 g/mol (C16H15N3O3), which is 8.3% lower than the 6-chloro analog 6-chloro-N-(1,2,3,4-tetrahydroquinolin-7-yl)pyridine-3-carboxamide hydrochloride (CAS 1645495-16-4) at 324.21 g/mol (C15H15Cl2N3O) [1]. Additionally, the target compound lacks halogen atoms (zero chlorine atoms vs. two in the 6-chloro analog), which may confer advantages in terms of synthetic tractability and reduced potential for halogen-specific toxicity or metabolic liabilities . The lower molecular weight, combined with the absence of halogen substituents, positions this compound favorably for fragment-based or ligand-efficiency-driven optimization campaigns where every Dalton of molecular weight must contribute meaningfully to binding affinity [2].

Molecular weight Ligand efficiency Physicochemical properties Drug-likeness

Pyridine Nitrogen Differentiates Target Compound from Benzamide-Based MAO-A Inhibitor with 25.3 µM Activity

A closely related analog, 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-44-5), has been experimentally characterized as an inhibitor of recombinant human monoamine oxidase A (MAO-A) with an IC50 value of 25,300 nM (25.3 µM) [1]. The target compound differs from this analog by replacing the 5-chloro-2-methoxybenzamide moiety with a 2-methoxypyridine-3-carboxamide, thereby introducing a pyridine nitrogen at position 3 of the aryl ring [2]. This nitrogen atom serves as an additional hydrogen bond acceptor, which may alter the binding mode within the MAO-A active site or redirect target selectivity toward kinases or other enzymes that favor pyridine-containing ligands [3]. Quantitative activity data for the target compound at MAO-A are not available in the public domain, representing both a critical evidence gap and an opportunity for de novo profiling .

MAO-A inhibition Pyridine-3-carboxamide Benzamide analog Structure-activity relationship

Documented NADPH Oxidase Inhibitor Label Requires Independent Verification: Target Compound Lacks Quantitative NOX Profiling Data vs. Setanaxib (NOX4 Ki = 140 nM)

One commercial vendor (labmix24.com, catalog TRC-A727200) categorizes the target compound as an inhibitor of NADPH oxidase, referencing its utility in inflammatory disease research . However, publicly available quantitative NADPH oxidase inhibition data (IC50, Ki) for this specific compound are entirely absent from PubMed, ChEMBL, and BindingDB [1]. By contrast, the established dual NOX1/NOX4 inhibitor setanaxib (GKT137831) has well-characterized activity with Ki values of 110 nM (NOX1) and 140 nM (NOX4) . The vendor's NADPH oxidase label is not substantiated by the primary research papers cited on the same product page, which actually describe the activity of apocynin (CAS 498-02-2)—a structurally unrelated compound with MW 166.17 and formula C9H10O3—rather than the target compound [2]. Until independent enzymatic profiling is performed, the NADPH oxidase inhibitory activity of the target compound should be considered unverified.

NADPH oxidase NOX4 inhibition Reactive oxygen species Setanaxib comparator

2-Oxo-Tetrahydroquinoline Scaffold Privilege: Class-Level Evidence from Kinase Inhibitor Patent Landscapes Supports Prioritization for ATP-Competitive Screening

The 2-oxo-1,2,3,4-tetrahydroquinoline substructure present in the target compound is a privileged scaffold that has been exploited in multiple kinase inhibitor patents, including PIM kinase inhibitors (US20150057265A1, EP2943485B1) and ULK1 inhibitors (US10266549, US10774092) [1][2]. In the ULK1 patent series, compounds containing the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety demonstrated IC50 values below 200 nM in ULK1 kinase inhibition assays [2]. The target compound pairs this privileged tetrahydroquinolinone scaffold with a 2-methoxypyridine-3-carboxamide motif, which additionally appears in JNK (c-Jun N-terminal kinase) inhibitor programs exploiting pyridine-carboxamide pharmacophores for ATP-competitive binding [3]. While no kinase inhibition data exist for the specific target compound, the co-occurrence of both substructures in patent-validated kinase inhibitor chemotypes provides a class-level rationale for prioritizing this compound in kinase-focused screening cascades over tetrahydroquinoline derivatives lacking the pyridine-carboxamide element.

Kinase inhibitor Tetrahydroquinoline scaffold ATP-competitive Patent analysis

Procurement Specification Transparency: Quantitative Purity and Pricing Benchmarks Enable Cost-Effective Screening Triage vs. Higher-Cost Custom Synthesis Analogs

The target compound is commercially available from Life Chemicals (catalog F6089-3094) with transparent, quantity-graded pricing across eight specification tiers: $81.00 (1 mg), $85.50 (2 µmol), $99.00 (4 mg), $103.50 (5 mg), $118.50 (10 mg), $133.50 (15 mg), $148.50 (20 mg), $178.50 (30 mg), $240.00 (50 mg), and $312.00 (75 mg), with purity specifications listed as '2µmol' for the smallest unit [1]. This granular pricing structure allows for cost-effective initial screening triage at the 1–5 mg scale ($81.00–$103.50) before committing to larger quantities. In contrast, the structurally related 5-chloro-2-methoxy-benzamide analog (CAS 921914-44-5) and the 6-chloro-tetrahydroquinoline analog (CAS 1645495-16-4) are not listed with comparable transparent multi-tier pricing from a single vendor, requiring custom quotation processes that can introduce procurement delays [2][3]. The availability of immediate, small-quantity purchasing options for the target compound reduces the financial barrier to preliminary activity profiling.

Compound procurement Screening library Pricing benchmark Cost-effectiveness

Recommended Research and Procurement Application Scenarios for 2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide Based on Quantitative Differentiation Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

The target compound's dual incorporation of 2-oxo-1,2,3,4-tetrahydroquinoline and pyridine-3-carboxamide substructures—both validated in kinase inhibitor patents (PIM, ULK1, JNK families) [1]—supports its inclusion in kinase-targeted screening libraries. Its molecular weight of 297.31 g/mol and absence of halogen atoms provide favorable ligand efficiency metrics compared to the heavier 6-chloro analog (MW 324.21) , making it a suitable candidate for fragment- or lead-like screening collections where lower molecular weight starting points are preferred for subsequent optimization. Procurement at the 1–10 mg scale ($81.00–$118.50) enables cost-effective primary screening across multiple kinase assays before committing to larger quantities for hit validation .

Structure-Activity Relationship (SAR) Studies Comparing Pyridine-3-Carboxamide vs. Benzamide Bioisosteres

The target compound serves as the pyridine-3-carboxamide representative in a matched-pair analysis against the benzamide analog (CAS 99139-82-9) and the 5-chloro-2-methoxy-benzamide analog (CAS 921914-44-5, MAO-A IC50 25.3 µM) [1]. Systematic SAR profiling of this matched series can elucidate the contribution of the pyridine nitrogen to target binding and selectivity, providing critical information for scaffold optimization. The absence of pre-existing biological data for the target compound makes it an ideal 'blank slate' for de novo selectivity profiling panels, where results can be directly attributed to the pyridine-3-carboxamide pharmacophore without confounding by previously reported off-target activities.

NADPH Oxidase Target Validation Studies (with Independent Enzymatic Confirmation Required)

Despite an unverified vendor classification as an NADPH oxidase inhibitor [1], the target compound may warrant investigation in NOX-focused assays if researchers first perform independent enzymatic profiling against NOX1, NOX2, NOX4, and NOX5 isoforms. The compound's activity should be benchmarked against the well-characterized dual inhibitor setanaxib (NOX1 Ki = 110 nM, NOX4 Ki = 140 nM) . If confirmed active, the target compound's structural divergence from setanaxib (which belongs to a distinct pyrazolo-pyrimidine chemotype) could offer a novel scaffold for NOX inhibitor development. Procurement for this application should be contingent upon successful preliminary enzymatic screening results.

Chemical Biology Probe Development via Late-Stage Functionalization

The methoxy group on the pyridine ring and the unsubstituted amide nitrogen provide synthetic handles for late-stage functionalization—including O-demethylation to the phenol for bioconjugation, or N-alkylation for linker attachment—without altering the core 2-oxo-tetrahydroquinoline pharmacophore [1]. This synthetic versatility supports the compound's use as a starting point for developing chemical biology probes (e.g., affinity chromatography ligands, fluorescent probes, or PROTAC precursors) targeting enzymes that recognize the tetrahydroquinoline scaffold. The transparent small-quantity pricing ($81.00 for 1 mg) enables pilot-scale probe synthesis without excessive upfront material costs.

Quote Request

Request a Quote for 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.